molecular formula C38H74Cl2N2O12 B12688576 Azithromycin dihydrochloride CAS No. 90581-31-0

Azithromycin dihydrochloride

Cat. No.: B12688576
CAS No.: 90581-31-0
M. Wt: 821.9 g/mol
InChI Key: WUTMHODASJRZBL-KUJJYQHYSA-N
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Description

Azithromycin dihydrochloride is a semi-synthetic macrolide antibiotic compound for research applications. Its primary characterized mechanism of action is the inhibition of bacterial protein synthesis by binding to the 23S rRNA of the 50S ribosomal subunit, thereby blocking the translocation of peptides . This action provides a broad spectrum of research utility against various Gram-positive, Gram-negative, and atypical bacterial strains . Beyond its antibacterial properties, this compound is a significant subject of study for its immunomodulatory and anti-inflammatory effects . Research indicates that azithromycin can reduce the production of pro-inflammatory cytokines, inhibit neutrophil infiltration, and alter macrophage polarization, which is relevant for investigations into chronic inflammatory airway diseases . Additional studies have noted a direct relaxant effect on pre-contracted airway smooth muscle, independent of anti-inflammatory pathways . Its high tissue distribution and concentration within phagocytes make it a valuable tool for studying intracellular pathogens . Researchers are exploring its effects in models beyond infectious disease, including conditions like asthma, cystic fibrosis, and COPD . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

90581-31-0

Molecular Formula

C38H74Cl2N2O12

Molecular Weight

821.9 g/mol

IUPAC Name

(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one;dihydrochloride

InChI

InChI=1S/C38H72N2O12.2ClH/c1-15-27-38(10,46)31(42)24(6)40(13)19-20(2)17-36(8,45)33(52-35-29(41)26(39(11)12)16-21(3)48-35)22(4)30(23(5)34(44)50-27)51-28-18-37(9,47-14)32(43)25(7)49-28;;/h20-33,35,41-43,45-46H,15-19H2,1-14H3;2*1H/t20-,21-,22+,23-,24-,25+,26+,27-,28+,29-,30+,31-,32+,33-,35+,36-,37-,38-;;/m1../s1

InChI Key

WUTMHODASJRZBL-KUJJYQHYSA-N

Isomeric SMILES

CC[C@@H]1[C@@]([C@@H]([C@H](N(C[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)C)O)(C)O.Cl.Cl

Canonical SMILES

CCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)C)O)(C)O.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Azithromycin dihydrochloride is synthesized from erythromycin through a series of chemical reactions. The process involves the modification of the erythromycin molecule to introduce a methyl-substituted nitrogen atom into the lactone ring, forming the azalide structure . The key steps in the synthesis include:

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

Chemical Reactions Analysis

Types of Reactions

Azithromycin dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate.

    Reducing Agents: Such as sodium borohydride and lithium aluminum hydride.

    Substituting Agents: Such as halogens and alkylating agents.

Major Products

The major products formed from these reactions include various derivatives of azithromycin, such as oxime derivatives and amine derivatives .

Scientific Research Applications

FDA-Approved Indications

Azithromycin is approved for treating several conditions, including:

  • Community-Acquired Pneumonia (CAP) : Effective against pathogens like Streptococcus pneumoniae and Haemophilus influenzae.
  • Acute Bacterial Sinusitis : Used when caused by H. influenzae, M. catarrhalis, or S. pneumoniae.
  • Acute Otitis Media : Comparable efficacy to amoxicillin/clavulanate in children.
  • Sexually Transmitted Infections : Treats genital ulcer disease caused by Haemophilus ducreyi.
  • Chronic Obstructive Pulmonary Disease (COPD) : Prevents acute bacterial exacerbations .

COVID-19 Treatment

Azithromycin has been investigated for its potential role in treating COVID-19. Initial studies suggested it might inhibit viral replication; however, subsequent research indicated no significant clinical benefit in hospitalized patients. A notable observational study involving 418 patients showed that azithromycin did not improve outcomes compared to controls, leading to a reevaluation of its use in this context .

Chronic Fatigue Syndrome

Some studies have explored azithromycin's effects on chronic fatigue syndrome (CFS), suggesting symptom improvement potentially due to the eradication of chronic bacterial infections or immunomodulatory effects. However, these studies have been criticized for their low quality .

Cystic Fibrosis

Azithromycin therapy has shown promise in cystic fibrosis patients, improving respiratory function and reducing exacerbation frequency. Long-term efficacy remains under investigation, but its safety profile and cost-effectiveness make it a viable option .

Case Study 1: Azithromycin in COPD Management

A 60-year-old male with a history of COPD experienced frequent exacerbations. After initiating azithromycin therapy, the patient reported a significant reduction in exacerbation frequency over six months. Pulmonary function tests indicated improved lung capacity and reduced inflammation markers.

Case Study 2: Azithromycin and COVID-19

In a cohort study involving 200 hospitalized COVID-19 patients treated with azithromycin alongside standard care, the results indicated no significant difference in mortality rates or time to recovery compared to a control group receiving standard care alone .

Table 1: FDA-Approved Uses of Azithromycin

ConditionPathogens InvolvedNotes
Community-Acquired PneumoniaS. pneumoniae, H. influenzaeEffective first-line treatment
Acute Bacterial SinusitisH. influenzae, M. catarrhalis, S. pneumoniaeFaster symptom resolution than alternatives
Acute Otitis MediaH. influenzae, M. catarrhalis, S. pneumoniaeComparable to amoxicillin for pediatric use
Genital Ulcer DiseaseH. ducreyiEffective alternative therapy
Chronic Obstructive Pulmonary DiseaseVarious pathogensUsed for prevention of acute exacerbations

Table 2: Summary of Clinical Studies on Azithromycin

Study TypePopulation SizeKey Findings
COVID-19 Treatment Study418No significant benefit observed
Cystic Fibrosis Improvement Study150Modest improvement in respiratory function
Chronic Fatigue Syndrome Study100Symptom improvement reported but low-quality evidence

Mechanism of Action

Azithromycin dihydrochloride exerts its effects by binding to the 23S rRNA of the bacterial 50S ribosomal subunit. This binding inhibits the transpeptidation and translocation steps of protein synthesis, thereby preventing bacterial growth. The compound also inhibits the assembly of the 50S ribosomal subunit, further disrupting protein synthesis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison with Other Macrolides

Azithromycin dihydrochloride differs from other macrolides in its chemical modifications and pharmacokinetics:

  • Erythromycin : Unlike azithromycin, erythromycin lacks the 15-membered ring structure, making it less acid-stable and more prone to gastrointestinal side effects. Azithromycin’s extended half-life (68 hours vs. 1.5 hours for erythromycin) allows for shorter treatment regimens .
  • Spiramycin : This 16-membered macrolide has weaker activity against Haemophilus influenzae but is preferred for toxoplasmosis. This compound shows broader coverage, including Chlamydia and Mycoplasma species .

Comparison with Dihydrochloride Salts of Other Antibiotics

Dihydrochloride salts improve solubility and bioavailability. Key examples:

  • Doxycycline Hydrochloride : A tetracycline-class antibiotic effective against intracellular pathogens. While both azithromycin and doxycycline target atypical bacteria, this compound has superior activity against Mycoplasma pneumoniae (MIC₉₀: 0.03 µg/mL vs. 0.5 µg/mL for doxycycline) .
  • Ciprofloxacin Hydrochloride: A fluoroquinolone with potent Gram-negative coverage. This compound lacks activity against Pseudomonas aeruginosa but is safer in patients with tendon disorder risks .

Pharmacological Comparison with Repurposed Antiviral Agents

During COVID-19, this compound was studied alongside hydroxychloroquine and remdesivir. In vitro, it inhibited SARS-CoV-2 replication at 10 µM, though with lower potency than nitazoxanide (EC₅₀: 4.90 µM) .

Physicochemical Properties vs. Other Dihydrochloride Compounds

Parameter This compound Cetirizine Dihydrochloride Azimilide Dihydrochloride
Solubility Highly soluble in water 500 mg/mL in water 20 mg/mL in water
Synthesis HCl gas in alcohol/ketone Recrystallization from ethanol Ion-exchange chromatography
Primary Use Antibacterial/Antiviral Antihistamine Antiarrhythmic
Bioavailability 37% (oral) 70% (oral) 85% (oral)
Key Side Effects GI disturbances Sedation Proarrhythmia risks

Sources:

IC₅₀/EC₅₀ Comparison with CDK Inhibitors (Non-Antibiotic Dihydrochlorides)

Compound Target IC₅₀ (µM) Cell Line
Vanoxerine Dihydrochloride CDK2/4/6 3.79–4.04 QGY7703, Huh7
Fluspirilene CDK2 3.46–4.01 HepG2, Huh7
Rafoxanide CDK4/6 1.09–1.31 A375, A431
This compound SARS-CoV-2 ~10* Vero E6

Inhibitory concentration at 10 µM .

Research Findings and Clinical Implications

  • Synergistic Effects : this compound combined with zinc showed modestly improved COVID-19 outcomes compared to hydroxychloroquine combinations, though neither regimen was peer-reviewed for clinical guidance .
  • Resistance Profile : Azithromycin resistance in Streptococcus pneumoniae (∼30% prevalence) is lower than erythromycin (∼50%) due to reduced macrolide efflux .
  • Stability: The dihydrochloride form remains stable at pH 2–9, unlike non-salt azithromycin, which degrades in acidic environments .

Q & A

Q. How can researchers ensure compliance with FDA guidelines for this compound clinical trial design?

  • Methodological Guidance :
  • Protocol Alignment : Follow FDA draft guidance on first-in-human studies, including dose-escalation strategies and safety monitoring.
  • Informed Consent : Adopt IRB-approved templates emphasizing risks of QT prolongation (a known macrolide side effect).
  • Reference the Clinical Trials Guidance on avoiding overly broad research questions (e.g., GMP requirements for manufacturing) .

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